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Executive Summary: The "N" Factor
For researchers investigating Protease-Activated Receptor 1 (PAR1), the choice between

SFLLR-amide (pentapeptide) and SFLLRN-amide (hexapeptide) is a decision between potency

and structural minimalism.

SFLLRN-amide is the gold standard agonist. It represents the full functional sequence of the

native tethered ligand exposed by thrombin cleavage. It exhibits maximal potency (lowest

EC50) and efficacy in platelet aggregation and calcium mobilization assays.

SFLLR-amide is a truncated agonist. While it retains the core activation motif (SFLL), the

loss of the C-terminal Asparagine (N) significantly reduces binding affinity and potency. It is

primarily used in structure-activity relationship (SAR) studies or as a control to determine the

specific contribution of the Asparagine residue to receptor locking.

Expert Verdict: Use SFLLRN-amide for general PAR1 activation. If PAR1 selectivity (avoiding

PAR2 cross-talk) is the priority, neither is ideal; the modified agonist TFLLR-amide should be

selected instead.
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Mechanistic Background: The Tethered Ligand
Model
PAR1 is a G-protein-coupled receptor (GPCR) activated by a unique proteolytic mechanism.

Thrombin cleaves the N-terminal exodomain of the receptor at the Arg41-Ser42 bond,

unmasking a new N-terminus: S-F-L-L-R-N.[1] This sequence acts as a "tethered ligand,"

binding intramolecularly to the receptor's body (ECL2 and transmembrane domains) to trigger

signaling.[1]

Synthetic peptides like SFLLRN-amide mimic this tethered ligand, activating the receptor

without the need for thrombin cleavage.[2]
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Caption: Mechanism of PAR1 activation showing parallel entry points for Thrombin (proteolytic)

and Synthetic Peptides (non-proteolytic).

Comparative Analysis: SFLLR-amide vs. SFLLRN-
amide
Potency and Efficacy
The presence of Asparagine (N) in the hexapeptide is critical for stabilizing the peptide-receptor

complex.
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Feature
SFLLRN-amide
(Hexapeptide)

SFLLR-amide
(Pentapeptide)

Scientific Rationale

Potency (EC50) High (~0.8 - 2.0 µM)
Moderate/Low (~10 -

50 µM)

The 'N' residue

interacts with specific

residues in the

receptor's

extracellular loop,

anchoring the ligand.

Efficacy (Emax) 100% (Full Agonist)
~70-90% (Partial

Agonist)

Reduced binding

residency time leads

to incomplete receptor

activation in some cell

types.

Platelet Aggregation
Robust, rapid

aggregation.

Slower kinetics;

requires higher

concentrations.

SFLLRN mimics the

exact native

sequence, optimizing

the "lock" into the

binding pocket.

Stability
Enhanced by C-

terminal amide.

Enhanced by C-

terminal amide.

Amidation (-NH2)

prevents C-terminal

degradation by

carboxypeptidases for

both peptides.

Specificity and Cross-Reactivity
A critical limitation of the native sequence (SFLLRN) is its lack of absolute specificity.

PAR1 vs. PAR2 Cross-talk: Both SFLLRN and SFLLR can cross-activate PAR2 at high

concentrations. This is because the PAR2 ligand (SLIGKV) shares structural homology with

the PAR1 ligand.

The "N" Influence: The Asparagine residue does not prevent PAR2 cross-talk. Therefore,

SFLLRN-amide is not selective.
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The Selective Alternative (TFLLR-amide): If your experiment requires strict PAR1 exclusivity

(e.g., in tissue expressing both PAR1 and PAR2), you must use TFLLR-amide. The

substitution of Serine (S) with Threonine (T) structurally prevents the peptide from fitting into

the PAR2 pocket while retaining PAR1 affinity.

Experimental Protocols
Calcium Mobilization Assay (Fluorescent)
This protocol validates peptide activity by measuring intracellular calcium release (

), a primary downstream effect of

coupling.

Reagents:

Fluo-4 AM (Calcium indicator)

HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES

Probenecid (prevents dye leakage)

SFLLRN-amide / SFLLR-amide stocks (10 mM in DMSO/Water)[3]

Workflow Diagram:
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1. Cell Seeding
(96-well plate, overnight)

2. Dye Loading
(Fluo-4 AM + Probenecid, 30-60 min @ 37°C)

3. Wash & Equilibrate
(Remove dye, add assay buffer, rest 15 min)

4. Baseline Measurement
(RFU for 30s)

5. Peptide Injection
(Add SFLLRN or SFLLR)

6. Kinetic Read
(Measure RFU peak & decay for 120s)

Click to download full resolution via product page

Caption: Step-by-step workflow for comparative Calcium Mobilization Assay.

Data Analysis:

Normalize data:

.

Plot Log[Agonist] vs. Response.

Calculate EC50 using a 4-parameter logistic fit. Expect SFLLRN-amide EC50 to be ~10x

lower (more potent) than SFLLR-amide.
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Platelet Aggregation (Light Transmission Aggregometry)
Why use this? It is the physiological gold standard for PAR1 function.

Preparation: Isolate Platelet-Rich Plasma (PRP) from citrated human blood.

Control: Run a Thrombin (0.1 - 1 U/mL) positive control.

Challenge: Add SFLLRN-amide (10 µM) vs. SFLLR-amide (10 µM).

Observation: SFLLRN will induce rapid shape change followed by full aggregation. SFLLR at

the same concentration may show a "lag phase" or reversible aggregation (secondary wave

failure) due to weaker signaling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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